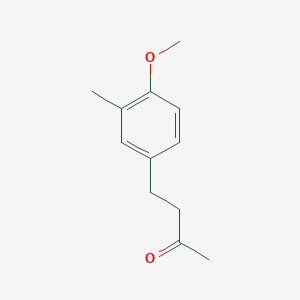

4-(4-Methoxy-3-methylphenyl)butan-2-one

Description

3-(3,4-Difluorobenzyl)piperidine is a piperidine derivative substituted with a 3,4-difluorobenzyl group at the 3-position of the piperidine ring. Piperidine, a six-membered heterocyclic amine, serves as a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The 3,4-difluorobenzyl substituent introduces electron-withdrawing fluorine atoms, which can enhance metabolic stability and influence binding affinity through steric and electronic effects.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(4-methoxy-3-methylphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O2/c1-9-8-11(5-4-10(2)13)6-7-12(9)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

CFKJPETXCIILNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound can be viewed as a substituted phenylbutanone, where the aromatic ring bears a methoxy group at the para position and a methyl group at the meta position relative to the butanone side chain. Preparation methods generally involve:

- Starting from appropriately substituted acetophenones or benzaldehydes.

- Formation of an α,β-unsaturated ketone intermediate via aldol condensation or related acid-catalyzed condensation.

- Catalytic hydrogenation or reduction to saturate the double bond and yield the target ketone.

- Purification to achieve high chemical purity.

Acid-Catalyzed Aldol Condensation and Hydrogenation Route

A highly detailed and industrially viable method is disclosed in Chinese patent CN101343220A, which, while focused on 3-methyl-4-phenyl-2-butanone, is directly applicable to analogs such as this compound by substituting the aromatic aldehyde.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Aldol condensation of 2-butanone with substituted benzaldehyde (e.g., 4-methoxy-3-methylbenzaldehyde) | Acid catalyst (HCl, H2SO4, p-toluenesulfonic acid, methylsulfonic acid, or acetic acid), 50–80 °C, 2–5 h | Molar ratio benzaldehyde:2-butanone = 1:1.5 to 1:5; catalyst:2-butanone mass ratio 25:100 to 35:100 |

| 2 | Isolation of α,β-unsaturated ketone intermediate (3-methyl-4-phenyl-3-alkene-2-butanone analog) | Recrystallization from methanol | Purity >99% |

| 3 | Catalytic hydrogenation of the α,β-unsaturated ketone | 5–20% Pd/C catalyst (5–20% w/w of substrate), solvent (THF, methanol, dioxane, ethanol, toluene, hexane), 20–50 °C, 0.4–0.5 MPa H2, 4–5 h | Solvent volume 3–10 times substrate mass |

| 4 | Purification | Filtration, concentration, vacuum distillation | Final purity >99% |

This method offers advantages of simple raw materials, high purity product, solvent and raw material recycling (~90%), and low environmental impact, making it suitable for industrial scale-up.

Alternative Synthetic Routes

Other literature and patents suggest related approaches:

Starting from 4-methoxy-3-methylacetophenone : This can be transformed through Baeyer–Villiger oxidation, lithiation, and epoxidation steps to build complexity, as seen in synthetic schemes for related compounds (e.g., heliannuol-D synthesis). However, these routes are more complex and less direct for preparing the target ketone.

Biocatalytic oxidation methods : Baeyer–Villiger monooxygenase enzymes have been applied to substituted phenylbutan-2-ones for enantioselective oxidation, which could be adapted for asymmetric synthesis of this compound or its derivatives. These methods are more specialized and focus on chiral purity rather than bulk synthesis.

Sulfur-substituted intermediates : Some patents describe the synthesis of related sulfo-substituted acetophenones via substitution reactions with thiophenols, which might be precursors or analogs in medicinal chemistry.

Comparative Data Table of Preparation Parameters

Summary and Recommendations

The acid-catalyzed aldol condensation followed by catalytic hydrogenation is the most straightforward, high-yielding, and industrially practical method for preparing this compound or closely related analogs. It uses readily available starting materials and common catalysts, with excellent purity and manageable environmental impact.

More complex synthetic routes involving Baeyer–Villiger oxidation and lithiation are suitable for specialized derivatives or complex natural product synthesis but are less efficient for bulk preparation of the target ketone.

Biocatalytic methods offer potential for enantioselective synthesis but require enzyme availability and optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)butan-2-one is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

Industry: Employed in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

3-(3,4-Dichlorobenzyloxy)piperidine Hydrochloride (CAS 1289387-61-6)

- Structure : Features a 3,4-dichlorobenzyloxy group linked via an ether bridge to piperidine.

- Key Differences :

- Substituents : Chlorine atoms (electron-withdrawing) replace fluorines.

- Linkage : Ether (C-O-C) vs. direct methylene (C-CH2) linkage in the target compound.

- Molecular Weight : 296.6 g/mol (vs. ~223.2 g/mol for 3-(3,4-difluorobenzyl)piperidine).

- Implications: The ether linkage may reduce lipophilicity compared to a direct methylene bond.

3-(3,4-Dimethoxybenzyl)piperidine Hydrochloride (CAS 625454-24-2)

- Structure : Substituted with 3,4-dimethoxybenzyl, introducing electron-donating methoxy groups.

- Key Differences :

- Substituents : Methoxy groups (electron-donating) vs. fluorines.

- Molecular Weight : 271.78 g/mol.

- The electron-rich aromatic ring could alter π-π stacking interactions in biological targets .

Ring Size Variations: Piperidine vs. Azetidine

3-[(3,4-Difluorophenyl)methyl]azetidine

- Structure : Azetidine (four-membered ring) replaces piperidine.

- Calculated Properties:

- LogD (pH 7.4): -0.736 (indicating lower lipophilicity vs. piperidine analogs).

- H-bond donors/acceptors: 1 each (vs. 1 donor and 1 acceptor in piperidine derivatives).

- Implications : Reduced lipophilicity may limit membrane permeability, while ring strain could influence binding kinetics .

3-((3,4-Difluorobenzyl)oxy)azetidine (CAS 1121636-33-6)

- Structure : Ether-linked 3,4-difluorobenzyl group to azetidine.

- Molecular Formula: C10H11F2NO (199.20 g/mol).

- Implications : The combination of azetidine and ether linkage may further reduce LogD compared to methylene-linked piperidine derivatives .

Linkage and Functional Group Modifications

(S)-3-((3,4-Difluorobenzyl)oxy)-1-(3-fluoro-4-methoxybenzyl)piperidine (KVA-E-72A, 8b)

- Structure : Ether-linked 3,4-difluorobenzyl and additional 3-fluoro-4-methoxybenzyl substituent.

- Key Data :

- Mass Spec : m/z = 366.1 [M + H]+.

- NMR : δ 163.81 (C-F coupling), 141.57 (aromatic protons).

- The fluorine and methoxy groups may synergistically modulate electronic and steric properties .

3-[(3,4-Dichlorophenoxy)methyl]piperidine (CAS 946713-22-0)

- Structure: Phenoxy-methyl linker instead of benzyl.

- Implications : The oxygen atom introduces polarity, reducing LogP compared to methylene-linked analogs. Dichloro substitution may enhance halogen bonding but increase molecular weight .

Salt Forms and Solubility

3-((3,4-Difluorobenzyl)oxy)-piperidine Hydrochloride (CAS 745066-70-0)

- Structure : Hydrochloride salt of an ether-linked analog.

- Implications: Salt formation improves aqueous solubility, facilitating formulation. However, the ether linkage may still limit lipophilicity compared to the non-salt methylene-linked target compound .

Biological Activity

4-(4-Methoxy-3-methylphenyl)butan-2-one, also known as a derivative of butanone, has garnered attention in scientific research for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique substitution pattern on the phenyl ring, which contributes to its distinct chemical reactivity. Its molecular formula is , and it exhibits characteristics typical of ketones, such as reactivity towards nucleophiles and electrophiles.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. These interactions may influence cellular processes such as:

- Signal Transduction : Modulating pathways that control cellular responses.

- Gene Expression : Affecting transcription factors and other regulatory proteins.

- Metabolic Regulation : Influencing metabolic pathways related to energy production and utilization.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens, making it a candidate for development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting enzymes involved in inflammatory pathways. This mechanism may involve the modulation of cytokine production and the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, demonstrating potential antiproliferative activity. For example, compounds structurally related to this ketone have been shown to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines. For instance, a related compound was found to have an IC50 value in the nanomolar range against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Pharmacological Applications

The compound is being investigated for its potential use in drug development due to its favorable pharmacokinetic properties. Its ability to modulate enzyme activity suggests possible applications in treating diseases characterized by dysregulated enzyme functions, such as cancer and inflammatory disorders .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxy-3-methylphenyl)butan-2-one?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Claisen condensation , common methods for aryl ketones. For example:

- Friedel-Crafts acylation : Reacting 4-methoxy-3-methylbenzene derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Reductive amination : Using intermediates like 4-(4-methoxyphenyl)butan-2-one with reducing agents (NaBH₄, LiAlH₄) to produce amine derivatives .

Q. Key Considerations :

- Purity optimization via column chromatography or recrystallization.

- Monitor regioselectivity due to steric hindrance from the 3-methyl group.

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use multimodal analytical techniques :

Q. What preliminary biological screening protocols are recommended for this compound?

Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450 isoforms) or receptor binding (GPCRs).

- Toxicity screening : Use brine shrimp lethality (Artemia salina) or MTT assays on mammalian cell lines .

- Dose-response curves : Establish IC₅₀/EC₅₀ values for bioactive derivatives.

Note : Lack of specific safety data necessitates stringent lab protocols (glove boxes, fume hoods) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact bioactivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies :

- Synthesize analogs : Replace methoxy with hydroxy, ethoxy, or halogens.

- Compare activities : Use standardized assays (e.g., antimicrobial disk diffusion, kinase inhibition).

Key Finding :

Hydroxy-substituted analogs (e.g., 4-(4-hydroxyphenyl)butan-2-one) show enhanced antioxidant activity but reduced metabolic stability due to rapid glucuronidation .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer: Address inconsistencies via:

- Reproducibility checks : Validate assays across independent labs.

- Metabolite profiling : Use HPLC-MS to identify active/inactive metabolites (e.g., oxidation products).

- Computational modeling : Predict binding modes with targets (e.g., molecular docking) .

Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. What advanced applications exist in polymer chemistry?

Methodological Answer:

- Methacrylated derivatives : Synthesize 4-(4-methacryloyloxyphenyl)butan-2-one for radical polymerization.

- Copolymer design : Combine with lauryl methacrylate to tune glass transition temperatures (Tg) for materials science applications .

Q. What methodologies optimize yield in multi-step syntheses?

Methodological Answer:

- Catalytic hydrogenation : Use Pd/C or Raney Ni for ketone-to-amine conversions (80–90% yield).

- Green chemistry : Replace traditional solvents with diethyl carbonate to improve sustainability without sacrificing yield .

- Process monitoring : Employ in-line FTIR or Raman spectroscopy for real-time reaction tracking.

Q. How is the compound utilized in fragrance safety assessments?

Methodological Answer:

- IFRA standards : Follow concentration limits (e.g., 0.1–1.2% in cosmetics) based on dermal sensitization thresholds.

- In silico toxicology : Use DEREK or OECD QSAR Toolbox to predict allergenicity .

Key Reference : The Expert Panel for Fragrance Safety evaluates metabolites like 4-(4-hydroxyphenyl)butan-2-one for systemic toxicity .

Q. What analytical challenges arise in quantifying trace metabolites?

Methodological Answer:

- SPE-LC-MS/MS : Solid-phase extraction coupled with tandem MS for nanogram-level detection.

- Isotopic labeling : Use deuterated internal standards (e.g., d₃-methoxy analogs) to improve accuracy .

Example : Metabolite IV (4-(6-hydroxy-2-naphthyl)butan-2-one) shows a relative retention time (RRT) of 0.57 in HPLC, aiding identification .

Q. What interdisciplinary applications are emerging?

Methodological Answer:

- Antimicrobial mixtures : Combine with quaternary ammonium compounds for synergistic effects against biofilms .

- Drug delivery : Encapsulate in liposomes or dendrimers to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.